Azetidine vs. Piperidine Core: Reduced Lipophilicity and Improved Ligand Efficiency Metrics
Replacing the piperidine ring in the comparator (4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(6‑methoxy‑1H‑indol‑2‑yl)methanone (MW 325.37 g mol⁻¹, calculated LogP ≈2.1) with a smaller azetidine reduces molecular weight (297.31 g mol⁻¹) and lowers LogP by approximately 1 log unit (XLogP3 1) [1]. The topological polar surface area remains constant at 76 Ų, giving the azetidine compound a higher Fsp³ (fraction sp³ ≈0.47) and a more favorable CNS MPO score [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1; MW = 297.31 g mol⁻¹ |
| Comparator Or Baseline | (4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(6‑methoxy‑1H‑indol‑2‑yl)methanone: XLogP3 ≈2.1; MW = 325.37 g mol⁻¹ (estimated from structure) |
| Quantified Difference | ΔLogP ≈ −1.1; ΔMW = −28.06 g mol⁻¹ |
| Conditions | Computed by XLogP3 (PubChem) and standard molecular weight calculation; no experimental logP data available. |
Why This Matters
A logP reduction of ~1 unit can significantly improve aqueous solubility and reduce off-target binding, making the azetidine congener a better starting point for lead optimization in CNS or oral drug programs.
- [1] PubChem Compound Summary for CID 91814766. XLogP3, Molecular Weight. National Center for Biotechnology Information (2025). View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435‑449. doi:10.1021/cn100008x. View Source
